molecular formula C12H27BrN4S2 B14509336 Decane-1,10-diyl dicarbamimidothioate--hydrogen bromide (1/1) CAS No. 63498-30-6

Decane-1,10-diyl dicarbamimidothioate--hydrogen bromide (1/1)

Cat. No.: B14509336
CAS No.: 63498-30-6
M. Wt: 371.4 g/mol
InChI Key: SKDQCHGEQMDHML-UHFFFAOYSA-N
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Description

Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. The compound consists of a decane backbone with dicarbamimidothioate groups at both ends, and it is stabilized by hydrogen bromide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) typically involves the reaction of decane-1,10-diol with carbamimidothioic acid in the presence of hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving decane-1,10-diol in an appropriate solvent such as ethanol.
  • Adding carbamimidothioic acid to the solution.
  • Introducing hydrogen bromide gas to the reaction mixture.
  • Refluxing the mixture for several hours to complete the reaction.
  • Cooling the mixture and isolating the product through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dicarbamimidothioate groups to amines.

    Substitution: The hydrogen bromide component can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium iodide or potassium thiocyanate can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halide or thiocyanate derivatives.

Scientific Research Applications

Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) involves its interaction with specific molecular targets. The dicarbamimidothioate groups can bind to metal ions, enzymes, or receptors, modulating their activity. The hydrogen bromide component may facilitate the compound’s solubility and stability, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Decane-1,10-diol: A precursor in the synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1).

    Carbamimidothioic acid: Another precursor used in the synthesis.

    Decane-1,10-diylbis(oxy)dibenzaldehyde: A structurally related compound with different functional groups.

Uniqueness

Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is unique due to its dual functional groups and the presence of hydrogen bromide, which imparts distinct chemical and physical properties

Properties

CAS No.

63498-30-6

Molecular Formula

C12H27BrN4S2

Molecular Weight

371.4 g/mol

IUPAC Name

10-carbamimidoylsulfanyldecyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C12H26N4S2.BrH/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;/h1-10H2,(H3,13,14)(H3,15,16);1H

InChI Key

SKDQCHGEQMDHML-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCSC(=N)N)CCCCSC(=N)N.Br

Origin of Product

United States

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